Indio(3+); trisulfato; nonahidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

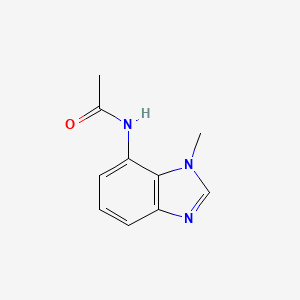

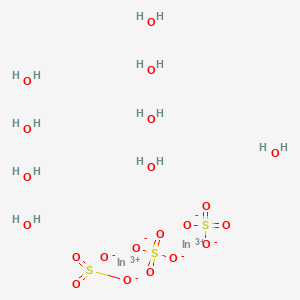

Indium(3+);trisulfate;nonahydrate, also known as Indium(III) sulfate nonahydrate, is a sulfate salt of the metal indium. It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal. This compound can exist in various hydrated forms, including the nonahydrate form, which contains nine molecules of water. Indium(III) sulfate is used in the production of indium or indium-containing substances and has applications in various scientific fields .

Aplicaciones Científicas De Investigación

Indium(III) sulfate nonahydrate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of indium-containing compounds and catalysts.

Biology: Investigated for its potential in biological imaging and as a component in biosensors.

Medicine: Explored for its use in radiopharmaceuticals and cancer treatment due to its ability to emit Auger electrons.

Industry: Utilized in the production of indium tin oxide (ITO) for touchscreens and flat-panel displays

Mecanismo De Acción

Target of Action

Indium(3+);trisulfate;nonahydrate, also known as Indium (III) sulfate, is a sulfate salt of the metal indium . It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal

Mode of Action

In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex . The proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution and can be over a half . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second, so that NMR cannot detect the difference that results from a complexed and noncomplexed indium ion .

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Indium(III) sulfate nonahydrate can be synthesized by reacting indium, indium oxide, or indium carbonate with sulfuric acid. An excess of strong acid is required to prevent the formation of insoluble basic salts. The reaction typically involves the following steps:

-

Reaction with Indium Metal: : [ 2 \text{In} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]

-

Reaction with Indium Oxide: : [ \text{In}_2\text{O}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{O} ]

-

Reaction with Indium Carbonate: : [ \text{In}_2(\text{CO}_3)_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of Indium(III) sulfate nonahydrate involves similar reactions but on a larger scale. The process typically includes the purification of indium metal, followed by its reaction with sulfuric acid under controlled conditions to ensure the formation of the desired hydrated form .

Análisis De Reacciones Químicas

Types of Reactions

Indium(III) sulfate nonahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Indium(III) can be reduced to lower oxidation states, although it is less common.

Substitution Reactions: Indium(III) sulfate can participate in substitution reactions where sulfate ions are replaced by other anions.

Complexation Reactions: Indium(III) forms complexes with various ligands, including water and sulfate ions.

Common Reagents and Conditions

Oxidation-Reduction: Reducing agents such as hydrogen gas or metals like zinc.

Substitution: Reagents like sodium chloride or potassium iodide.

Complexation: Ligands such as ammonia, ethylenediamine, or thiocyanate.

Major Products

Oxidation-Reduction: Indium metal or lower oxidation state indium compounds.

Substitution: Indium halides or other indium salts.

Complexation: Indium-ligand complexes with varying coordination numbers.

Comparación Con Compuestos Similares

Similar Compounds

Indium(III) chloride: Another indium(III) compound used in various chemical reactions and industrial applications.

Indium(III) nitrate: Used in the synthesis of indium-containing materials and as a catalyst.

Indium(III) oxide: Employed in the production of ITO and as a semiconductor material.

Uniqueness

Indium(III) sulfate nonahydrate is unique due to its high solubility in water and its ability to form stable complexes with sulfate ions. This property makes it particularly useful in applications requiring soluble indium sources and in the formation of indium-based complexes .

Propiedades

IUPAC Name |

indium(3+);trisulfate;nonahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXYTSLMFRMIQ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

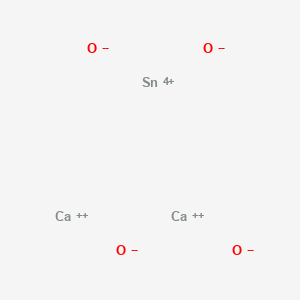

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18In2O21S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)

![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)